1-(1-Phenylcycloheptyl)piperidine hydrobromide
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Overview
Description
1-(1-Phenylcycloheptyl)piperidine hydrobromide is a chemical compound known for its unique structure and potential pharmacological activities. It belongs to the class of arylcycloheptylamine compounds, which are characterized by a phenyl group attached to a cycloheptyl ring, further connected to a piperidine moiety. This compound has been studied for its potential effects on the central nervous system, similar to its analogs in the arylcycloheptylamine family .
Preparation Methods
The synthesis of 1-(1-Phenylcycloheptyl)piperidine hydrobromide typically involves the following steps:
Formation of the Enamine Intermediate: The reaction begins with the formation of an enamine intermediate by reacting cycloheptanone with piperidine in the presence of an acid catalyst such as p-toluenesulfonic acid.
Aldol Condensation: The enamine intermediate undergoes aldol condensation with benzaldehyde to form the corresponding β-hydroxy ketone.
Hydrobromide Formation: Finally, the alcohol is converted to the hydrobromide salt by reacting with hydrobromic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(1-Phenylcycloheptyl)piperidine hydrobromide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
1-(1-Phenylcycloheptyl)piperidine hydrobromide has been studied for various scientific research applications, including:
Mechanism of Action
1-(1-Phenylcycloheptyl)piperidine hydrobromide exerts its effects primarily through interactions with neurotransmitter systems in the central nervous system. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, which leads to the inhibition of calcium ion influx and subsequent reduction in neurotransmitter release . Additionally, it may inhibit the reuptake of dopamine, serotonin, and norepinephrine, contributing to its potential analgesic and anesthetic effects .
Comparison with Similar Compounds
1-(1-Phenylcycloheptyl)piperidine hydrobromide is similar to other arylcycloheptylamine compounds, such as:
1-(1-Phenylcyclohexyl)piperidine (Phencyclidine, PCP): Known for its psychotomimetic effects and use as an anesthetic.
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy): Another analog with similar pharmacological activities.
1-(1-Phenylcyclohexyl)morpholine (PCMo): A compound with potential analgesic and anesthetic properties.
The uniqueness of this compound lies in its cycloheptyl ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to its cyclohexyl analogs .
Properties
IUPAC Name |
1-(1-phenylcycloheptyl)piperidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N.BrH/c1-2-8-14-18(13-7-1,17-11-5-3-6-12-17)19-15-9-4-10-16-19;/h3,5-6,11-12H,1-2,4,7-10,13-16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIYZZOMZCVTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144771 |
Source
|
Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102207-05-6 |
Source
|
Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(1-phenyl-1-cycloheptyl)-, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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